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Compound of Interest

Compound Name: 7-bromoquinoxalin-2(1H)-one

Cat. No.: B1276035 Get Quote

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary
Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis

for a wide array of therapeutic agents with activities including anticancer, antiviral, and

antibacterial properties.[1][2] Among the numerous synthetic precursors, 7-bromoquinoxalin-
2(1H)-one stands out as a pivotal intermediate. Its strategic bromination provides a reactive

handle for introducing diverse functional groups through cross-coupling reactions, enabling the

generation of extensive compound libraries for drug discovery.[1] This guide presents a

comprehensive technical overview of the structure elucidation of 7-bromoquinoxalin-2(1H)-
one, detailing its physicochemical properties, a robust synthesis protocol, and the

spectroscopic data integral to its structural confirmation.

Compound Identification and Physicochemical
Properties
The fundamental identity of 7-bromoquinoxalin-2(1H)-one is established by its unique

chemical and physical characteristics. These identifiers are crucial for regulatory

documentation, database referencing, and experimental design. The compound typically

appears as a white to off-white solid.[1]
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Property Data Reference

IUPAC Name 7-bromoquinoxalin-2(1H)-one [1]

CAS Number 82031-32-1 [1][3]

Molecular Formula C₈H₅BrN₂O [1][4]

Molecular Weight 225.04 g/mol [4]

Monoisotopic Mass 223.95853 Da [1]

Appearance White to Off-White Solid [1]

SMILES
O=C1NC2=CC(Br)=CC=C2N=

C1
[3]

InChIKey
PXVQWJPOMIRXQL-

UHFFFAOYSA-N
[4]

Synthesis and Characterization Workflow
The elucidation of 7-bromoquinoxalin-2(1H)-one's structure is a systematic process that

begins with its synthesis, followed by purification and detailed spectroscopic analysis. The

logical flow from starting materials to a confirmed molecular structure is outlined below.

Synthesis & Purification
Structural Analysis
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(Starting Material)
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Figure 1. General workflow for the synthesis and structural confirmation of 7-
bromoquinoxalin-2(1H)-one.

Experimental Protocols
Synthesis via Direct Bromination
A common and efficient method for preparing 7-bromoquinoxalin-2(1H)-one is the direct

bromination of the parent quinoxalin-2(1H)-one.[3]

Materials:

Quinoxalin-2(1H)-one (1.0 eq.)

Acetic Acid (Glacial)

Bromine (1.0 eq.)

Ice water

Procedure:

Dissolve quinoxalin-2(1H)-one (e.g., 54.64 g, 374 mmol) in a suitable volume of acetic acid

(e.g., 1000 mL).[3]

Separately, prepare a solution of bromine (e.g., 19.18 mL, 374 mmol) in acetic acid (e.g., 200

mL).[3]

Slowly add the bromine solution to the quinoxalinone solution with stirring at room

temperature.[3]

Continue stirring the reaction mixture for 12 hours at room temperature.[3]

Upon reaction completion, pour the mixture into a large volume of ice water to precipitate the

product.[3]

Collect the resulting precipitate by filtration and dry thoroughly. This procedure typically

yields 7-bromoquinoxalin-2(1H)-one as an off-white solid with a high yield (approx. 88%).

[3]
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Spectroscopic Data and Structural Analysis
The definitive confirmation of the 7-bromoquinoxalin-2(1H)-one structure relies on a

combination of mass spectrometry and NMR spectroscopy.

Mass Spectrometry
Mass spectrometry confirms the molecular weight and the elemental composition, particularly

the presence of a single bromine atom. The characteristic isotopic pattern of bromine (79Br and

81Br in an approximate 1:1 ratio) results in two major molecular ion peaks ([M]+ and [M+2]+) of

nearly equal intensity.

Technique Ion Expected m/z
Relative
Abundance

Mass Spec (GC-MS) [M]+ (C₈H₅79BrN₂O) ~223.96 ~100%

[M+2]+

(C₈H₅81BrN₂O)
~225.96 ~98%

Table 1: Expected Mass Spectrometry Data for 7-bromoquinoxalin-2(1H)-one.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule, confirming the substitution pattern. While specific experimental spectra are found in

dedicated databases, the expected chemical shifts and coupling patterns can be reliably

predicted based on the structure.

1H NMR: The proton NMR spectrum is expected to show signals for three aromatic protons

and one exchangeable N-H proton.

The proton at C5 (ortho to the bromine atom) would likely appear as a doublet.

The proton at C8 would appear as a doublet.

The proton at C6 (between the two other aromatic protons) would appear as a doublet of

doublets.
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The proton at C3 would be a singlet.

The N1-H proton would appear as a broad singlet, which is exchangeable with D₂O.

13C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the

eight carbon atoms in the molecule.

The carbonyl carbon (C2) will be the most downfield signal.

Four signals will be in the aromatic region for carbons bearing a proton (CH).

Three signals will correspond to the quaternary carbons (C4a, C7, C8a), with the signal for

C7 (bonded to bromine) being significantly shifted.

Nucleus
Expected Chemical
Shift (δ) ppm

Expected
Multiplicity

Assignment

¹H 11.0 - 12.5 br s N1-H

8.0 - 8.2 s C3-H

7.8 - 8.0 d C5-H or C8-H

7.6 - 7.8 d C8-H or C5-H

7.4 - 7.6 dd C6-H

¹³C 155 - 165 s C2 (C=O)

120 - 145 m Aromatic Carbons

115 - 120 s C7-Br

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-bromoquinoxalin-2(1H)-one.

Role in Drug Discovery and Development
7-bromoquinoxalin-2(1H)-one is not typically an active pharmaceutical ingredient itself but

rather a high-value starting material or building block.[1] The bromine atom at the C7 position is

readily displaced or utilized in various cross-coupling reactions (e.g., Suzuki, Buchwald-

Hartwig, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This
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versatility allows medicinal chemists to rapidly synthesize a diverse range of analogues for

biological screening.[1] Its use as a scaffold has been implicated in the development of

potential DNA intercalators and kinase inhibitors.[1]
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Figure 2. The role of 7-bromoquinoxalin-2(1H)-one as a versatile intermediate in drug
discovery.

Conclusion
The structure of 7-bromoquinoxalin-2(1H)-one is unambiguously determined through a

standard analytical workflow. Its synthesis is achieved efficiently via direct bromination of

quinoxalin-2(1H)-one. Definitive structural proof is secured using mass spectrometry, which

confirms the molecular formula and the presence of bromine, and by NMR spectroscopy, which

elucidates the precise connectivity and substitution pattern of the molecule's framework. The

primary significance of this compound lies not in its inherent biological activity but in its utility as

a versatile synthetic intermediate, empowering the exploration of the vast chemical space

around the quinoxalinone scaffold for the discovery of novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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